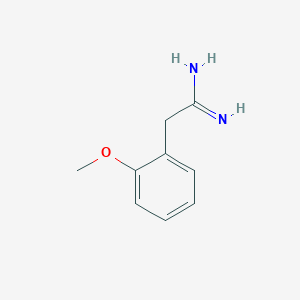

2-(2-Methoxyphenyl)ethanimidamide

Description

BenchChem offers high-quality 2-(2-Methoxyphenyl)ethanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxyphenyl)ethanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyphenyl)ethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-12-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMABASQGRHLSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of 2-(2-Methoxyphenyl)ethanimidamide

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenyl)ethanimidamide

Executive Summary

This guide provides a comprehensive, technically-grounded framework for the , a molecule of interest for researchers in medicinal chemistry and drug development. In the absence of a directly published protocol for this specific compound, this document outlines a robust and logical synthetic strategy based on the classical Pinner reaction. The proposed pathway begins with the commercially available precursor, 2-methoxyphenylacetonitrile, and proceeds through an intermediate imidate salt to yield the target ethanimidamide. This guide details the underlying chemical principles, step-by-step experimental protocols, mechanistic insights, and necessary validation techniques, offering a complete scientific blueprint for its successful laboratory preparation.

Introduction: Significance and Synthetic Rationale

The amidine functional group is a cornerstone in medicinal chemistry, recognized for its ability to act as a strong base and engage in hydrogen bonding interactions as a bioisostere of guanidines and other cationic groups. Its presence in numerous pharmacologically active agents highlights its importance in modulating biological activity. The 2-methoxyphenyl moiety, in turn, provides a specific steric and electronic profile that can influence molecular conformation and receptor binding. The combination of these two features in 2-(2-Methoxyphenyl)ethanimidamide makes it a valuable scaffold for library synthesis and as a building block for more complex therapeutic candidates.

Given the lack of a direct synthetic precedent, a reliable and adaptable method is required. The Pinner reaction, first described by Adolf Pinner in 1877, stands as the most authoritative and direct method for converting nitriles into unsubstituted amidines.[1][2][3] This two-step process involves the acid-catalyzed formation of an imidate salt (a "Pinner salt") followed by ammonolysis, offering a high-yielding and well-understood route to the desired product.

Retrosynthetic Analysis and Proposed Pathway

A logical retrosynthetic analysis of the target molecule points to a straightforward and efficient synthetic plan. The ethanimidamide functional group can be disconnected to its most common precursor, a nitrile. This leads directly to 2-methoxyphenylacetonitrile, a readily available starting material.

This analysis establishes a two-step forward synthesis:

-

Imidate Formation: Reaction of 2-methoxyphenylacetonitrile with an alcohol (e.g., ethanol) under anhydrous acidic conditions (gaseous HCl) to form the corresponding ethyl 2-(2-methoxyphenyl)ethanimidate hydrochloride salt.

-

Ammonolysis: Treatment of the intermediate imidate salt with ammonia to yield the final product, 2-(2-Methoxyphenyl)ethanimidamide.

Overall Synthetic Workflow

The diagram below illustrates the proposed two-step synthetic sequence.

Caption: Proposed synthetic workflow for 2-(2-Methoxyphenyl)ethanimidamide.

Mechanistic Discussion and Experimental Causality

Starting Material: 2-Methoxyphenylacetonitrile

2-Methoxyphenylacetonitrile (also known as 2-methoxybenzyl cyanide) is a crystalline solid at room temperature and is commercially available from various suppliers.[4][5] Its properties are summarized below.

| Property | Value |

| CAS Number | 7035-03-2[5][6] |

| Molecular Formula | C₉H₉NO[5][6] |

| Molecular Weight | 147.17 g/mol [5][6] |

| Melting Point | 65-67 °C[5] |

| Boiling Point | 143 °C / 15 mmHg[5] |

For contexts where the starting material is not purchased, it can be readily synthesized via the nucleophilic substitution of 2-methoxybenzyl chloride or bromide with sodium or potassium cyanide in a suitable solvent like acetone or ethanol.[7][8]

Step 1: Pinner Reaction - Imidate Hydrochloride Formation

The core of the synthesis is the Pinner reaction.[9] This step converts the nitrile into an electrophilic imidate salt, primed for subsequent reaction.

Mechanism:

-

Protonation: The nitrile nitrogen is protonated by the strong acid (HCl), significantly increasing the electrophilicity of the nitrile carbon.

-

Nucleophilic Attack: A molecule of anhydrous ethanol attacks the activated nitrile carbon.

-

Deprotonation: A chloride ion or another ethanol molecule removes a proton from the oxonium ion intermediate, yielding the neutral imidate.

-

Final Protonation: The imidate nitrogen is protonated to form the stable crystalline imidate hydrochloride salt (Pinner salt).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The exclusion of water is paramount. The intermediate imidate salt is highly susceptible to hydrolysis, which would lead to the formation of ethyl 2-(2-methoxyphenyl)acetate as an undesired byproduct.[1] Therefore, anhydrous solvents and reagents are essential.

-

Gaseous HCl: Using gaseous hydrogen chloride ensures a high concentration of the acid catalyst without introducing water, which is present in concentrated hydrochloric acid solutions.

-

Low Temperature: Imidate salts can be thermally unstable.[2] Conducting the reaction at low temperatures (e.g., 0 °C) minimizes potential decomposition or rearrangement into N-substituted amides.[2]

Reaction Mechanism Diagram

This diagram outlines the key steps in the formation of the Pinner salt and its subsequent conversion to the amidine.

Caption: Mechanism of the Pinner reaction followed by ammonolysis.

Step 2: Ammonolysis - Amidine Formation

The isolated Pinner salt is then converted to the final amidine. This is achieved by reacting the imidate with ammonia.

Mechanism:

-

Nucleophilic Attack: Ammonia, a potent nucleophile, attacks the electrophilic carbon of the imidate salt.

-

Tetrahedral Intermediate: This addition forms a tetrahedral intermediate.

-

Elimination: The intermediate collapses, eliminating ethanol (a good leaving group) to form the protonated amidine.

-

Deprotonation: A final deprotonation step by another molecule of ammonia yields the neutral 2-(2-Methoxyphenyl)ethanimidamide and ammonium chloride as a byproduct.

Causality Behind Experimental Choices:

-

Ammonia Source: The reaction can be performed by bubbling anhydrous ammonia gas through a solution of the Pinner salt or by using a saturated solution of ammonia in an anhydrous alcohol (e.g., ethanol). The latter is often more convenient for laboratory-scale synthesis.

-

Exclusion of Water: As in the first step, anhydrous conditions prevent hydrolysis of the imidate salt to the corresponding ester.

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed method based on established chemical principles. All work should be conducted by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Ethyl 2-(2-methoxyphenyl)ethanimidate hydrochloride

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the solvent surface, and a calcium chloride drying tube outlet.

-

Reagent Preparation: Add 2-methoxyphenylacetonitrile (10.0 g, 67.9 mmol) and anhydrous ethanol (150 mL) to the flask.

-

Reaction: Cool the stirred solution to 0 °C using an ice bath. Bubble dry hydrogen chloride gas through the solution for 1-2 hours. The reaction is typically hygroscopic; a precipitate of the Pinner salt should form.

-

Isolation: After the reaction is complete (monitored by TLC or disappearance of starting material), seal the flask and store it in a refrigerator overnight (approx. 12-18 hours) to ensure complete precipitation.

-

Work-up: Collect the crystalline precipitate by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the white crystalline product under vacuum to yield the ethyl 2-(2-methoxyphenyl)ethanimidate hydrochloride salt. Do not attempt to determine the melting point as imidate salts can decompose upon heating.

Step 2: Synthesis of 2-(2-Methoxyphenyl)ethanimidamide

-

Apparatus Setup: In a round-bottom flask, suspend the dried Pinner salt from the previous step (approx. 67 mmol) in anhydrous ethanol (150 mL).

-

Reaction: Cool the suspension to 0 °C in an ice bath. Bubble anhydrous ammonia gas through the stirred suspension for 2-3 hours, or add a saturated solution of ammonia in ethanol (approx. 100 mL) and stir at room temperature for 24 hours.

-

Monitoring: The reaction progress can be monitored by the dissolution of the suspended Pinner salt and the formation of a new precipitate (ammonium chloride).

-

Work-up: After completion, remove the byproduct (ammonium chloride) by filtration.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. The crude 2-(2-Methoxyphenyl)ethanimidamide can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane or ethyl acetate/hexane) or by column chromatography on silica gel using a dichloromethane/methanol solvent system.

Characterization and Validation

The identity and purity of the final product should be confirmed using standard analytical techniques.

| Technique | Expected Data for 2-(2-Methoxyphenyl)ethanimidamide |

| ¹H NMR | Resonances corresponding to the methoxy group (singlet, ~3.8 ppm), the methylene group (singlet, ~3.6 ppm), the aromatic protons (multiplet, ~6.8-7.3 ppm), and broad, exchangeable signals for the -NH₂ and =NH protons. |

| ¹³C NMR | Peaks for the nitrile carbon (~168 ppm), aromatic carbons, methylene carbon, and methoxy carbon. |

| FT-IR | Characteristic stretches for N-H bonds (broad, ~3100-3400 cm⁻¹), C=N bond (~1650 cm⁻¹), and C-O bond of the methoxy group. |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 165.10. |

Safety Considerations

-

2-Methoxyphenylacetonitrile: This compound is harmful if swallowed, inhaled, or in contact with skin.[4] It should be handled with gloves and eye protection in a fume hood.

-

Hydrogen Chloride (Gas): HCl is a highly corrosive and toxic gas. It must be handled in a well-ventilated fume hood by experienced personnel. An acid gas trap should be used.

-

Ammonia (Gas): Ammonia is a corrosive and toxic gas with a pungent odor. It should also be handled in a fume hood.

-

Anhydrous Solvents: Diethyl ether is extremely flammable. Ethanol is flammable. All heating should be done using heating mantles or oil baths, not open flames.

Conclusion

This guide presents a well-reasoned and detailed synthetic route to 2-(2-Methoxyphenyl)ethanimidamide. By leveraging the classical and reliable Pinner reaction, this protocol provides a clear path for researchers to access this valuable chemical entity. The outlined steps, mechanistic rationale, and validation criteria form a self-consistent and scientifically rigorous framework for the successful synthesis and characterization of the target molecule, empowering further research in drug discovery and development.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of amidines. Retrieved from [Link]

-

Sciforum. (n.d.). Synthesis of Amidines and its application to pyrimidouracil synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-substituted aryl amidines by strong base activation of amines. Retrieved from [Link]

- Google Patents. (n.d.). US6204385B1 - Process for preparing amidines.

-

Chemistry LibreTexts. (2020, May 30). 20.5: Synthesis of Primary Amines. Retrieved from [Link]

- Google Patents. (n.d.). US7094928B2 - Process for the synthesis of (±) 2-Amino-N-[2,(2,5-dimethoxy phenyl)-2-hydroxyethyl] acetamide monohydrochloride.

-

Wikipedia. (n.d.). Pinner reaction. Retrieved from [Link]

-

PureSynth. (n.d.). 2-Methoxyphenylacetonitrile 98.0%(GC). Retrieved from [Link]

-

SynArchive. (n.d.). Pinner Reaction. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pinner Reaction. Retrieved from [Link]

-

ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

ResearchGate. (2013, August 2). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenylacetonitrile. Retrieved from [Link]

Sources

- 1. Pinner reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. synarchive.com [synarchive.com]

- 4. pure-synth.com [pure-synth.com]

- 5. 2-甲氧基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 2-Methoxyphenylacetonitrile synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. prepchem.com [prepchem.com]

- 9. Pinner Reaction [organic-chemistry.org]

An In-depth Technical Guide to 2-(2-Methoxyphenyl)ethanimidamide: Synthesis, Properties, and Potential Applications

This guide provides a comprehensive technical overview of 2-(2-Methoxyphenyl)ethanimidamide, a compound of interest in medicinal chemistry and drug discovery. Due to the limited direct literature on this specific molecule, this document focuses on its logical synthesis from its readily available precursor, 2-(2-Methoxyphenyl)acetonitrile, via the well-established Pinner reaction. The properties and potential applications are discussed based on established chemical principles and data from closely related structural analogs.

Introduction and Strategic Importance

2-(2-Methoxyphenyl)ethanimidamide belongs to the class of ethanimidamides, which are derivatives of acetamidine. The presence of the 2-methoxyphenyl group introduces specific steric and electronic features that can influence its chemical reactivity and biological activity. The core amidine functional group is a key pharmacophore in numerous therapeutic agents due to its ability to act as a strong base and participate in hydrogen bonding interactions with biological targets. While direct research on this particular ortho-substituted isomer is not widely published, its structural motifs are present in compounds with diverse pharmacological activities, suggesting its potential as a valuable building block in drug development.

Physicochemical Properties

2-(2-Methoxyphenyl)acetonitrile: The Key Precursor

2-(2-Methoxyphenyl)acetonitrile is the logical starting material for the synthesis of 2-(2-Methoxyphenyl)ethanimidamide. Its properties are well-documented.[1][2][3]

| Property | Value | Source |

| CAS Number | 7035-03-2 | [1][2][3] |

| Molecular Formula | C₉H₉NO | [1][2][3] |

| Molecular Weight | 147.17 g/mol | [1] |

| Appearance | Crystals | [1] |

| Melting Point | 65-67 °C | [1] |

| Boiling Point | 143 °C at 15 mmHg | [1] |

| Synonyms | o-Methoxyphenylacetonitrile, 2-Methoxybenzyl cyanide | [3] |

Predicted Properties of 2-(2-Methoxyphenyl)ethanimidamide

The following properties are predicted based on the structure and known data for its isomers, such as 2-(3-Methoxyphenyl)ethanimidamide hydrochloride.[4]

| Property | Predicted Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in polar organic solvents and aqueous acid |

| pKa | Expected to be basic due to the amidine group |

Synthesis of 2-(2-Methoxyphenyl)ethanimidamide

The most direct and established method for the synthesis of 2-(2-Methoxyphenyl)ethanimidamide from 2-(2-Methoxyphenyl)acetonitrile is the Pinner reaction.[5][6][7] This two-step process first involves the formation of an imidate salt, which is then converted to the amidine.

Synthesis Workflow

Caption: Synthesis workflow for 2-(2-Methoxyphenyl)ethanimidamide via the Pinner reaction.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-methoxyphenyl)ethanimidate hydrochloride (Pinner Salt)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube is charged with 2-(2-Methoxyphenyl)acetonitrile (1.0 eq) and anhydrous ethanol (2.0-3.0 eq). The flask is cooled to 0 °C in an ice bath.

-

HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the stirred solution. The reaction is exothermic and should be maintained at a low temperature. The reaction progress can be monitored by the precipitation of the Pinner salt.[7]

-

Reaction Completion and Isolation: Once the reaction is complete (typically after several hours), the introduction of HCl is stopped. The precipitated Pinner salt can be isolated by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum. It is crucial to maintain anhydrous conditions as the Pinner salt is sensitive to moisture.[7]

Step 2: Synthesis of 2-(2-Methoxyphenyl)ethanimidamide (Ammonolysis)

-

Reaction Setup: The isolated Pinner salt (or the crude reaction mixture from Step 1) is suspended in a solution of anhydrous ethanol.

-

Ammonia Addition: The suspension is cooled to 0 °C, and a solution of ammonia in ethanol (or anhydrous ammonia gas) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: The reaction mixture is filtered to remove ammonium chloride. The filtrate is concentrated under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield 2-(2-Methoxyphenyl)ethanimidamide.

Potential Applications in Drug Development

While specific biological activities for 2-(2-Methoxyphenyl)ethanimidamide are not extensively reported, the structural components suggest several areas of potential therapeutic relevance.

As a Precursor for Heterocyclic Compounds

Amidines are versatile intermediates in the synthesis of various nitrogen-containing heterocyclic compounds, such as imidazoles and pyrimidines, which are core structures in many pharmaceuticals.

Potential Biological Activities

-

Antimicrobial and Antiproliferative Agents: The amidine functional group is present in a number of compounds with demonstrated antibacterial and anticancer activities.[8]

-

Enzyme Inhibition: The basic nature of the amidine group allows it to interact with acidic residues in the active sites of enzymes, making it a potential inhibitor for various enzyme classes.

-

Receptor Modulation: The 2-methoxyphenyl moiety can influence the binding of the molecule to various receptors. For instance, related structures have been investigated for their effects on neurological targets.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Logical pathway for the application of 2-(2-Methoxyphenyl)ethanimidamide in drug discovery.

Conclusion

2-(2-Methoxyphenyl)ethanimidamide represents a molecule with significant potential for applications in medicinal chemistry and materials science. While direct experimental data is limited, its synthesis from 2-(2-Methoxyphenyl)acetonitrile via the Pinner reaction is a well-established and reliable method. The presence of the amidine and 2-methoxyphenyl functional groups suggests that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. Further research into its synthesis optimization, characterization, and biological evaluation is warranted to fully explore its potential.

References

-

Wikipedia. Pinner reaction. Available from: [Link]

-

SynArchive. Pinner Reaction. Available from: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

-

UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Pinner reaction. Available from: [Link]

-

PubMed. [Synthesis of some amino derivatives of 2-phenethylamine]. Available from: [Link]

-

PubMed. Evaluation of in vivo biological activities of tetrapyrrole ethanolamides as novel anticancer agents. Available from: [Link]

- Google Patents. CN101538223A - Preparation method for N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate.

-

NIST. Acetamide, N-(2-methoxyphenyl)-. Available from: [Link]

-

NIST. (2-Methoxyphenyl)acetonitrile. Available from: [Link]

-

Taylor & Francis Online. Ammonolysis – Knowledge and References. Available from: [Link]

-

ResearchGate. Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. Available from: [Link]

-

MDPI. Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities. Available from: [Link]

-

PubChemLite. 2-(4-methoxyphenoxy)ethanimidamide hydrochloride (C9H12N2O2). Available from: [Link]

-

PubChem. (2-Methoxyphenyl)acetonitrile. Available from: [Link]

-

PubChem. 2-Phenylethanimidamide hydrochloride. Available from: [Link]

- Google Patents. CN107074737A - 2 methoxy p-phenylenediamine collapse synthesis.

-

Preprints.org. Biological Activity of Azo Compounds: A Comprehensive Review. Available from: [Link]

-

Brainly.in. Ammonolysis of ethyl chloride followed by reaction of the amine so formed with 1 mole of methyl chloride gives an amine that. Available from: [Link]

-

Filo. Ammonolysis of ethyl chloride followed by reaction of the amine so formed... Available from: [Link]

-

PMC. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N. Available from: [Link]

-

MDPI. Azumamides A-E: Isolation, Synthesis, Biological Activity, and Structure–Activity Relationship. Available from: [Link]

-

Organic Chemistry Portal. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. Available from: [Link]

-

ECHA. dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[3-oxo-N-phenylbutyramide] - Registration Dossier. Available from: [Link]

- Google Patents. CA2463232A1 - Process for producing (2-nitro-phenyl)acetonirtile derivative and intermediate used for synthesis thereof.

Sources

- 1. 2-甲氧基苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (2-Methoxyphenyl)acetonitrile [webbook.nist.gov]

- 3. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(3-Methoxyphenyl)ethanimidamide hydrochloride [cymitquimica.com]

- 5. Pinner reaction - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2-(2-Methoxyphenyl)ethanimidamide

Synthesis, Properties, and Application in Heterocyclic Chemistry[1]

Executive Summary

2-(2-Methoxyphenyl)ethanimidamide (also known as 2-(2-methoxyphenyl)acetamidine) is a critical amidine intermediate used primarily in the synthesis of nitrogen-containing heterocycles.[1] While the meta- (CAS 6487-98-5) and para- (CAS 6487-90-7) isomers are commercially established, the ortho- isomer is frequently generated in situ or synthesized on-demand due to its specific steric and electronic profile.[1]

This guide details the technical specifications, synthesis from its nitrile precursor (CAS 7035-03-2), and its utility as a pharmacophore building block for GPCR ligands and kinase inhibitors.[1]

Chemical Identity & Core Specifications[1][2][3]

The compound is rarely isolated as a free base due to stability issues; it is predominantly handled as the hydrochloride salt .

| Property | Detail |

| Systematic Name | 2-(2-Methoxyphenyl)ethanimidamide |

| Common Synonyms | 2-(2-Methoxyphenyl)acetamidine; o-Methoxybenzylamidine |

| Molecular Formula | C₉H₁₂N₂O (Free base) / C₉H₁₃ClN₂O (HCl salt) |

| Molecular Weight | 164.21 g/mol (Free base) / 200.67 g/mol (HCl salt) |

| Precursor CAS | 7035-03-2 (2-Methoxybenzyl cyanide) |

| Analogous CAS | m-isomer: 6487-98-5; p-isomer: 6487-90-7 |

| Solubility | Soluble in water, MeOH, EtOH (HCl salt); Insoluble in Et₂O |

| Stability | Hygroscopic (HCl salt); Free base hydrolyzes rapidly to amide |

Synthesis Pathway: The Pinner Reaction

The most robust method for synthesizing 2-(2-methoxyphenyl)ethanimidamide is the Pinner synthesis , converting the commercially available nitrile to the amidine via an imidate ester intermediate.[1]

3.1. Reaction Mechanism

The synthesis proceeds in two distinct steps:[1][2]

-

Acid-Catalyzed Alcoholysis: The nitrile reacts with dry HCl and an alcohol (methanol or ethanol) to form the imidate ester hydrochloride.[1]

-

Ammonolysis: The imidate ester is treated with ammonia (anhydrous or alcoholic) to yield the amidine hydrochloride.[1][2]

3.2. Visualization of Synthesis

Caption: Two-step Pinner synthesis converting 2-methoxybenzyl cyanide to the target amidine.

3.3. Detailed Experimental Protocol

Step 1: Preparation of the Imidate Ester

-

Dissolve 2-methoxybenzyl cyanide (14.7 g, 100 mmol) in anhydrous methanol (50 mL) and diethyl ether (50 mL).

-

Cool the solution to 0°C in an ice-salt bath.

-

Bubble dry HCl gas through the solution for 2-3 hours until saturation. Critical: Exclude moisture strictly to prevent hydrolysis to the amide.

-

Seal the flask and store at 4°C for 24–48 hours. A white precipitate (imidate ester HCl) typically crystallizes.[1]

-

Filter the solid, wash with cold dry ether, and dry under vacuum.

Step 2: Conversion to Amidine

-

Suspend the imidate ester salt (10 mmol) in anhydrous methanol (20 mL).

-

Add a solution of 7N NH₃ in methanol (excess, ~30 mmol) dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 12–18 hours.

-

Concentrate the solvent under reduced pressure.[1]

-

Recrystallize the residue from ethanol/ether to obtain 2-(2-methoxyphenyl)ethanimidamide hydrochloride .[1]

Applications in Drug Discovery

This amidine is a "two-carbon" linker pharmacophore often used to construct fused heterocycles.[1] The ortho-methoxy group provides steric bulk and a hydrogen-bond acceptor site, influencing the binding affinity in the target pocket.[1]

4.1. Heterocycle Construction

The amidine moiety reacts with 1,3-dicarbonyls or

Example: Synthesis of 2-Substituted Pyrimidines

A common workflow involves condensing the amidine with a

Caption: Cyclocondensation of the amidine with a beta-keto ester to yield a pyrimidine scaffold.[1]

4.2. Structural Activity Relationship (SAR)[1]

-

Steric Occlusion: The ortho-methoxy group restricts rotation around the benzylic bond, potentially locking the molecule in a bioactive conformation.

-

Electronic Effect: The electron-donating methoxy group increases electron density on the phenyl ring, which can modulate

stacking interactions in the receptor binding site.

Handling, Stability, and Safety

| Hazard Class | Description | Mitigation |

| Hygroscopicity | The HCl salt absorbs atmospheric moisture, leading to hydrolysis.[1] | Store in a desiccator under Argon/Nitrogen at -20°C. |

| Irritancy | Causes skin (H315) and eye (H319) irritation.[1] | Wear nitrile gloves and safety goggles.[1] Handle in a fume hood. |

| Incompatibility | Strong oxidizing agents; Strong bases (liberates unstable free base).[1] | Avoid mixing with hydroxides unless immediately reacting.[1] |

Self-Validating Stability Check:

-

Proton NMR (DMSO-d₆): Look for the characteristic methylene singlet (

ppm) and the amidine protons ( -

Impurity Check: If hydrolysis occurs, a new peak for the amide (N-(2-methoxyphenyl)acetamide or similar degradation) will appear, and the amidine N-H signals will diminish.[1]

References

-

Pinner, A. (1892).[1] Die Imidoäther und ihre Derivate. Oppenheim, Berlin. (Foundational text on Pinner synthesis).

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile.[1] Retrieved from [Link][1]

-

Dunn, P. J., et al. (2011). Green Chemistry in the Pharmaceutical Industry. Wiley-VCH.[1] (Reference for solvent selection in amidine synthesis).

Sources

Introduction: Unveiling the Potential of a Novel Imidazoline-Related Compound

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(2-Methoxyphenyl)ethanimidamide

This guide provides a detailed exploration of the hypothesized mechanism of action for 2-(2-Methoxyphenyl)ethanimidamide, a compound of interest for researchers in pharmacology and drug development. Due to the limited direct research on this specific molecule, this document synthesizes information from structurally related compounds, particularly imidazoline receptor ligands and alpha-adrenergic receptor modulators, to propose a scientifically grounded, putative mechanism. This guide is intended to serve as a foundational resource for directing future research and experimental design.

2-(2-Methoxyphenyl)ethanimidamide belongs to a chemical class that suggests potential interaction with critical physiological targets, namely the imidazoline and alpha-adrenergic receptors. Its structure, featuring an ethanimidamide moiety—a close relative of the imidazoline ring—and a 2-methoxyphenyl group, positions it as a candidate for modulating pathways involved in neurotransmission, blood pressure regulation, and cellular protection.

The imidazoline receptors, broadly classified into I1, I2, and I3 subtypes, are implicated in diverse physiological processes. The I1 receptor is primarily involved in the central regulation of blood pressure, while the I2 receptor is an allosteric modulator of monoamine oxidase B (MAO-B) and has been a target for neuroprotective and analgesic drug development.[1][2][3] The I3 receptor plays a role in regulating insulin secretion.[2][3] Furthermore, many imidazoline ligands also exhibit affinity for α-adrenergic receptors, which are key players in the sympathetic nervous system.[4][5]

This guide will, therefore, focus on the hypothesized interaction of 2-(2-Methoxyphenyl)ethanimidamide with I1 and I2 imidazoline receptors, as well as α2-adrenergic receptors, drawing parallels with well-characterized compounds like the I2 ligand 2-(2-benzofuranyl)-2-imidazoline (2-BFI) and α2-adrenergic agonists.

Hypothesized Molecular Targets and Mechanism of Action

Based on its structural features, 2-(2-Methoxyphenyl)ethanimidamide is postulated to act as a ligand for imidazoline receptors and potentially α2-adrenergic receptors. The ethanimidamide core provides the basic structural motif for recognition by these receptors, while the 2-methoxyphenyl substituent will critically influence binding affinity and selectivity.

Primary Target: Imidazoline I2 Receptors

The most compelling hypothesis is that 2-(2-Methoxyphenyl)ethanimidamide acts as a ligand for the I2 imidazoline receptor. This is based on the extensive research on 2-BFI, a potent I2 ligand that shares a similar 2-substituted-2-imidazoline-like core structure. The documented effects of 2-BFI include neuroprotection, anti-inflammatory actions, and analgesia.[6][7][8] The proposed mechanisms for these effects, which may be shared by 2-(2-Methoxyphenyl)ethanimidamide, involve:

-

Inhibition of Neuronal Apoptosis: By modulating intracellular signaling cascades, such as up-regulating the anti-apoptotic protein Bcl-2 and down-regulating the pro-apoptotic protein BAX.[7]

-

Mitochondrial Protection: Preserving mitochondrial function under cellular stress.[6]

-

Modulation of the Nrf2/HO-1 Pathway: Activating this pathway, which plays a crucial role in antioxidant and anti-inflammatory responses.[6]

-

Dopamine Release: Acting as a dopamine-releasing agent in the brain, which could contribute to its potential antidepressant and anxiolytic effects.[9]

Secondary Target: Imidazoline I1 and α2-Adrenergic Receptors

Many imidazoline compounds show cross-reactivity with I1 and α2-adrenergic receptors.[10][11]

-

I1 Receptor Agonism: If 2-(2-Methoxyphenyl)ethanimidamide acts as an I1 agonist, it could lead to a decrease in sympathetic outflow from the central nervous system, resulting in a hypotensive effect.[12][13]

-

α2-Adrenergic Receptor Agonism: Activation of presynaptic α2-adrenergic autoreceptors inhibits the release of norepinephrine, leading to sympatholytic effects such as sedation, analgesia, and a reduction in blood pressure.[4][14]

The following diagram illustrates the potential signaling pathways that could be modulated by 2-(2-Methoxyphenyl)ethanimidamide.

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Pharmacophore development and SAR studies of imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alpha-2 Adrenergic Receptor Agonists: A Review of Current Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. 2-(2-Benzofuranyl)-2-imidazoline treatment within 5 hours after cerebral ischemia/reperfusion protects the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The imidazoline I2 receptor agonist 2-BFI attenuates hypersensitivity and spinal neuroinflammation in a rat model of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The imidazoline receptor ligand 2-(2-benzofuranyl)-2-imidazoline is a dopamine-releasing agent in the rat striatum in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. adooq.com [adooq.com]

- 12. tandfonline.com [tandfonline.com]

- 13. QSAR study of selective I1-imidazoline receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alpha1 and Alpha 2 receptors | Herman Ostrow Orofacial Pain and Oral Medicine Wiki [wiki.ostrowonline.usc.edu]

Technical Monograph: 2-(2-Methoxyphenyl)ethanimidamide

This technical guide provides a comprehensive analysis of 2-(2-Methoxyphenyl)ethanimidamide , a critical amidine building block in medicinal chemistry. It details the nomenclature logic, synthesis protocols, physicochemical properties, and its role as a pharmacophore in drug development.

Nomenclature & Chemical Identity

The systematic IUPAC name 2-(2-Methoxyphenyl)ethanimidamide precisely describes the molecule's structure, adhering to the substitutive nomenclature rules for amidines.

Deconstruction of the IUPAC Name

-

Parent Structure (Ethanimidamide): Derived from the two-carbon alkane, ethane (

). The suffix -imidamide indicates the replacement of the carboxylic acid group ( -

Substituent (2-Methoxyphenyl): A phenyl ring substituted with a methoxy group (

) at the ortho position (position 2 relative to the attachment point). -

Locant (2-): This substituent is attached to position 2 of the ethanimidamide chain (the methylene carbon,

).

Structural Specifications

| Property | Detail |

| Systematic Name | 2-(2-Methoxyphenyl)ethanimidamide |

| Common Synonyms | 2-(2-Methoxyphenyl)acetamidine; o-Methoxyacetamidine |

| CAS Number | 1029718-90-8 (Hydrochloride salt) |

| Molecular Formula | |

| Molecular Weight | 164.21 g/mol (Free base) |

| SMILES | COC1=C(CC(N)=N)C=CC=C1 |

| InChI Key | RMABASQGRHLSLW-UHFFFAOYSA-N |

Synthesis Protocols

The synthesis of 2-(2-Methoxyphenyl)ethanimidamide typically proceeds via the Pinner Reaction , converting a nitrile precursor into an amidine. This method is preferred for its reliability and high yield, though moisture control is critical to prevent hydrolysis to the amide.

Precursor Selection

The primary starting material is 2-Methoxybenzyl cyanide (2-(2-Methoxyphenyl)acetonitrile). The nitrile group (

Method A: The Pinner Synthesis (Standard Protocol)

This two-step sequence involves the formation of an imidate ester intermediate, followed by ammonolysis.

Step 1: Formation of the Imidate Ester (Pinner Salt)

-

Reagents: 2-Methoxybenzyl cyanide, anhydrous Ethanol (EtOH), dry Hydrogen Chloride (HCl) gas.

-

Procedure: Dissolve the nitrile in anhydrous ethanol (1.1 equivalents). Cool the solution to 0°C in an ice bath. Bubble dry HCl gas through the solution until saturation (approx. 3-4 hours).

-

Mechanism: HCl protonates the nitrile nitrogen, making the carbon highly electrophilic. Ethanol attacks the carbon to form the imidate ester hydrochloride.

-

Isolation: Precipitate the imidate salt with anhydrous diethyl ether. Filter and dry under vacuum (highly hygroscopic).

Step 2: Ammonolysis to Amidine

-

Reagents: Imidate ester intermediate, Ammonia (

) in Methanol or Ethanol (7N solution). -

Procedure: Suspend the imidate salt in anhydrous methanol. Add excess ammonia solution at 0°C. Stir at room temperature for 12–24 hours.

-

Workup: Evaporate the solvent. Recrystallize the residue from Ethanol/Ether to obtain 2-(2-Methoxyphenyl)ethanimidamide hydrochloride.

Method B: Direct Lewis Acid Catalysis (Garigipati Method)

For substrates sensitive to acidic Pinner conditions, a direct conversion using Aluminum Chloride (

-

Activation: Treat 2-Methoxybenzyl cyanide with

in toluene to activate the nitrile. -

Amination: Add stoichiometric amines or ammonia gas.

-

Hydrolysis: Quench carefully to release the amidine from the aluminum complex.

Reaction Pathway Visualization

Figure 1: Step-wise synthesis via the Pinner method, highlighting the critical moisture-sensitive intermediate.

Physicochemical & Stability Profile

Understanding the physical behavior of this compound is essential for formulation and storage.

| Property | Description | Implications for Handling |

| Basicity (pKa) | ~11.5 – 12.0 (Amidine group) | Highly basic. Exists as a cation at physiological pH. Forms stable salts with HCl, |

| Solubility | High in Water, MeOH, DMSO. Low in Hexane, Ether.[1] | Use polar solvents for reactions. Use non-polar solvents (Ether) to precipitate the salt form. |

| Hygroscopicity | High (Hydrochloride salt) | Critical: Must be stored in a desiccator. Absorbs atmospheric moisture, leading to deliquescence. |

| Stability | Hydrolytically unstable in basic aqueous media. | Slowly hydrolyzes to the corresponding amide (2-(2-methoxyphenyl)acetamide) and ammonia if exposed to water/base. |

Applications in Drug Discovery[2]

The 2-(2-Methoxyphenyl)ethanimidamide moiety serves as a versatile pharmacophore and synthetic building block.

Heterocycle Synthesis (The "LEGO" Block)

Amidines are bis-nucleophiles used to construct nitrogenous heterocycles.

-

Pyrimidines: Condensation with

-dicarbonyls (e.g., malonates) yields 2-substituted pyrimidines. -

Imidazoles: Reaction with

-haloketones yields 2-substituted imidazoles. -

Triazines: Reaction with acyl isothiocyanates.

Medicinal Chemistry Targets

-

Serine Protease Inhibitors: The amidine group mimics the guanidine side chain of Arginine. This allows the molecule to bind into the S1 pocket of serine proteases like Thrombin , Factor Xa , and Trypsin . The ortho-methoxy group provides steric bulk and lipophilicity, potentially enhancing selectivity by occupying the S2 or S1' sub-pockets.

-

GPCR Ligands: The structural similarity to phenethylamine (with a rigidified amidine head) makes it a candidate for exploring adrenergic or serotonergic receptor subtypes.

Pharmacophore Logic Diagram

Figure 2: Structure-Activity Relationship (SAR) mapping of the molecule to biological targets.

Analytical Profiling

To verify the identity of the synthesized compound, the following spectral characteristics should be observed.

-

1H NMR (DMSO-d6):

-

3.80 ppm (s, 3H): Methoxy group (

-

3.90 ppm (s, 2H): Methylene bridge (

- 6.9–7.4 ppm (m, 4H): Aromatic protons (distinct splitting due to ortho substitution).

-

8.8–9.2 ppm (br s, 3H/4H): Amidine protons (

-

3.80 ppm (s, 3H): Methoxy group (

-

Mass Spectrometry (ESI+):

-

Major peak at m/z 165.1

.

-

-

IR Spectroscopy:

-

Strong bands at 1680–1690

(

-

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 41647, 2-Chloro-N-(2-methoxyphenyl)acetamide (Related Intermediate). Retrieved February 19, 2026, from [Link]

- Garigipati, R. S. (1982). An efficient conversion of nitriles to amidines. Tetrahedron Letters, 31(14), 1969-1972.

- Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.

Sources

An Investigative Guide to the Bio-Activity of 2-(2-Methoxyphenyl)ethanimidamide: A Predictive and Experimental Framework

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: The small molecule 2-(2-Methoxyphenyl)ethanimidamide represents a novel chemical entity with uncharacterized biological activity. Direct literature on this specific compound is sparse; however, its structural motifs, particularly the 2-methoxyphenyl group, are present in a wide array of molecules with demonstrated pharmacological relevance. This guide abandons a conventional review format in favor of a forward-looking, investigative framework. We synthesize data from structurally analogous compounds to build a strong rationale for a multi-pronged experimental approach. This document serves as a technical roadmap, proposing a logical sequence of in silico prediction and in vitro validation to systematically uncover the therapeutic potential of 2-(2-Methoxyphenyl)ethanimidamide. We provide detailed, field-proven protocols for assessing its likely activities, including antioxidant, anti-inflammatory, antimicrobial, neuroprotective, and anti-cancer effects, grounded in the established biology of its chemical relatives.

Introduction: Rationale for Investigation

The quest for novel therapeutic agents often begins with unexplored chemical space. 2-(2-Methoxyphenyl)ethanimidamide sits at this frontier. While the compound itself is not well-documented, its core components are key pharmacophores. The 2-methoxyphenyl group is a feature of compounds known for antioxidant, anti-inflammatory, and even Hedgehog signaling inhibitory properties.[1][2][3] The ethanimidamide moiety, a derivative of an amine, offers potential for diverse biological interactions.

This guide, therefore, is built on a principle of "predictive analogy." By examining the established activities of structurally related molecules, we can formulate a strong hypothesis that 2-(2-Methoxyphenyl)ethanimidamide is not inert, but rather a candidate for a range of valuable biological functions. Our approach is to first predict and then empirically validate these functions.

The following sections are designed as a comprehensive, logical workflow for any research team embarking on the characterization of this molecule. It begins with computational prediction to focus our efforts and proceeds to detailed, robust in vitro protocols designed to yield clear, reproducible data.

Phase I: In Silico Prediction and Synthesis Strategy

Before committing to resource-intensive wet lab experiments, a computational pre-assessment is crucial. This step allows for the generation of testable hypotheses regarding the compound's mechanism of action and potential protein targets, guiding our experimental design.[4][5]

Predictive Modeling of Bioactivity

Quantitative Structure-Activity Relationship (QSAR) models and molecular docking simulations are powerful tools for initial screening.[5][6][7]

-

QSAR Analysis: By comparing the structure of 2-(2-Methoxyphenyl)ethanimidamide to databases of compounds with known antioxidant or anti-inflammatory activities, QSAR models can predict its potential efficacy.[3][6] Descriptors such as hydrophobicity, electronic properties, and steric factors derived from the 2-methoxyphenyl and ethanimidamide groups will be key inputs.

-

Molecular Docking: We can perform docking studies against known protein targets associated with its structural analogs. Key targets would include Cyclooxygenase-2 (COX-2) for anti-inflammatory activity[1][3], key enzymes in parasitic metabolic pathways like arginase for leishmanicidal activity[8], and Smoothened (Smo) for Hedgehog pathway inhibition.[2] This provides a structural basis for potential interactions.

The diagram below outlines the proposed research workflow, from initial concept to validated activity.

Caption: Proposed research workflow for 2-(2-Methoxyphenyl)ethanimidamide.

Phase II: Hypothesized Biological Activities & Experimental Validation

Based on the activities of structurally related compounds, we propose investigating five primary areas of biological function. For each area, a detailed, self-validating experimental protocol is provided.

Antioxidant Activity

Rationale: Phenolic compounds, especially those with methoxy substitutions, are well-known for their ability to scavenge free radicals.[1][3] The 2-methoxyphenyl group strongly suggests potential antioxidant capacity.

Experimental Protocol: DPPH Free Radical Scavenging Assay

This assay is a rapid and reliable method to assess the ability of a compound to act as a free radical scavenger or hydrogen donor.

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in the dark.

-

Prepare a stock solution of 2-(2-Methoxyphenyl)ethanimidamide in methanol or DMSO at 10 mM.

-

Prepare a series of dilutions from the stock solution to achieve final concentrations ranging from 1 µM to 1 mM.

-

Ascorbic acid or Trolox should be used as a positive control and prepared similarly.

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of the DPPH solution to each well.

-

Add 100 µL of the various concentrations of the test compound, positive control, or solvent (as a blank).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

-

Plot the percentage of scavenging against the compound concentration and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

-

Data Summary Table:

| Compound | IC50 (µM) | Max Scavenging (%) |

| 2-(2-Methoxyphenyl)ethanimidamide | ||

| Ascorbic Acid (Control) |

Anti-inflammatory Activity

Rationale: Many antioxidant compounds also exhibit anti-inflammatory properties by modulating key signaling pathways like NF-κB.[9][10] The structural similarity to known anti-inflammatory agents warrants this investigation.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

-

Cell Culture and Plating:

-

Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Pre-treat the cells with various non-toxic concentrations of 2-(2-Methoxyphenyl)ethanimidamide for 1 hour. A cell viability assay (e.g., MTT) should be performed beforehand to determine the non-toxic concentration range.

-

Dexamethasone can be used as a positive control.

-

-

Inflammatory Stimulation:

-

After pre-treatment, stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response. A set of wells should remain unstimulated as a negative control.

-

-

Nitric Oxide Measurement (Griess Assay):

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify NO concentration.

-

-

Data Analysis:

-

Calculate the percentage inhibition of NO production relative to the LPS-only treated cells.

-

Determine the IC50 value for NO inhibition.

-

Caption: Simplified NF-κB signaling pathway in inflammation.

Antimicrobial Activity

Rationale: Amidine-containing compounds and related structures have been reported to possess antimicrobial properties.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation:

-

Grow a bacterial strain (e.g., Staphylococcus aureus and Escherichia coli) overnight in appropriate broth media.

-

Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

-

Compound Dilution:

-

In a 96-well plate, perform a two-fold serial dilution of 2-(2-Methoxyphenyl)ethanimidamide in cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should typically range from 256 µg/mL down to 0.5 µg/mL.

-

Include a positive control (no compound) and a negative control (no bacteria). A standard antibiotic like gentamicin should be run in parallel.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring absorbance at 600 nm.

-

Data Summary Table:

| Microorganism | Compound MIC (µg/mL) | Gentamicin MIC (µg/mL) |

| S. aureus (Gram-positive) | ||

| E. coli (Gram-negative) |

Neuroprotective Activity

Rationale: A salidroside analog, 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside, has shown significant neuroprotective effects in models of ischemic stroke.[11][12] The shared methoxyphenyl moiety suggests this is a promising avenue for investigation.

Experimental Protocol: Glutamate-Induced Excitotoxicity in SH-SY5Y Cells

-

Cell Culture and Differentiation:

-

Culture human neuroblastoma SH-SY5Y cells. For a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (10 µM) for 5-7 days.

-

Plate the differentiated cells in a 96-well plate.

-

-

Compound Pre-treatment:

-

Treat the cells with various non-toxic concentrations of 2-(2-Methoxyphenyl)ethanimidamide for 24 hours.

-

-

Induction of Excitotoxicity:

-

Expose the cells to a high concentration of L-glutamate (e.g., 25-50 mM) for 24 hours to induce cell death.[13] A control group should not receive glutamate.

-

-

Cell Viability Assessment:

-

Measure cell viability using the MTT assay. Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO and measure the absorbance at 570 nm.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the untreated control cells.

-

Determine the EC50 value (the concentration that provides 50% protection against glutamate-induced cell death).

-

Hedgehog Signaling Pathway Inhibition

Rationale: Derivatives of 2-methoxybenzamide have been successfully developed as potent inhibitors of the Hedgehog (Hh) signaling pathway by targeting the Smoothened (Smo) receptor.[2] This pathway is a critical target in several cancers.

Experimental Protocol: Gli-Luciferase Reporter Assay

This assay measures the activity of the Gli transcription factors, the final effectors of the Hh pathway.[1][14]

-

Cell Line and Culture:

-

Compound Treatment and Pathway Activation:

-

Treat the cells with serial dilutions of 2-(2-Methoxyphenyl)ethanimidamide. A known Hh inhibitor like Vismodegib or Cyclopamine should be used as a positive control.

-

Activate the Hh pathway by treating the cells with a Smoothened agonist (e.g., SAG) or Sonic Hedgehog (Shh) conditioned medium.[16]

-

-

Luciferase Assay:

-

Incubate for 24-48 hours.

-

Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein content.

-

Calculate the percentage inhibition of the agonist-induced signal and determine the IC50 value.

-

Antiparasitic (Leishmanicidal) Activity

Rationale: A benzimidazole derivative containing an N-(2-methoxyphenyl) group demonstrated potent activity against Leishmania mexicana by inhibiting the parasite's arginase enzyme.[8] Arginase is crucial for the synthesis of polyamines, which are essential for parasite proliferation.[17]

Experimental Protocol: Recombinant Leishmania Arginase Inhibition Assay

-

Enzyme and Reagents:

-

Assay Procedure:

-

Activate the enzyme by heating at 56°C for 10 minutes.

-

In a 96-well plate, add the enzyme, reaction buffer, and various concentrations of 2-(2-Methoxyphenyl)ethanimidamide. Known arginase inhibitors like Nω-hydroxy-L-arginine (NOHA) can serve as controls.

-

Initiate the reaction by adding the substrate, L-arginine.

-

Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Urea Quantification:

-

The activity of arginase is determined by measuring the amount of urea produced. This is typically done using a colorimetric method involving α-isonitrosopropiophenone.

-

Stop the reaction and add the colorimetric reagent mixture. Heat at 100°C, then cool.

-

Measure the absorbance at 550 nm.

-

-

Data Analysis:

-

Generate a urea standard curve to quantify the amount of product formed.

-

Calculate the percentage inhibition of enzyme activity and determine the IC50 value.

-

Conclusion and Future Directions

This document outlines a comprehensive, hypothesis-driven strategy for the initial characterization of 2-(2-Methoxyphenyl)ethanimidamide. By leveraging knowledge from structurally similar compounds, we have established a clear and logical path from in silico prediction to robust in vitro validation. The detailed protocols provided herein are designed to be immediately actionable, enabling research teams to efficiently screen for a wide range of therapeutically relevant biological activities.

Positive results in any of these assays will form the foundation for more advanced studies, including mechanism-of-action deconvolution, lead optimization, and eventual progression to in vivo models. The systematic approach detailed in this guide ensures that the potential of 2-(2-Methoxyphenyl)ethanimidamide will be explored with scientific rigor and efficiency, paving the way for the potential discovery of a novel therapeutic agent.

References

-

The pursuit of accurate predictive models of the bioactivity of small molecules. PMC. Available at: [Link]

-

In silico methods for drug-target interaction prediction. PMC. Available at: [Link]

-

Predicting the Biological Activities of 2-Methoxyphenol Antioxidants: Effects of Dimers. In Vivo. Available at: [Link]

-

Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. PMC. Available at: [Link]

-

Characterization of the Effect of N-(2-Methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, Compound 8, against Leishmania mexicana and Its In Vivo Leishmanicidal Activity. MDPI. Available at: [Link]

-

Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. National Library of Medicine. Available at: [Link]

-

Antioxidant Activity of Pharmaceuticals: Predictive QSAR Modeling for Potential Therapeutic Strategy. MDPI. Available at: [Link]

-

Quantitative and Systems Pharmacology. 1. In Silico Prediction of Drug–Target Interactions of Natural Products Enables New Targeted Cancer Therapy. ACS Publications. Available at: [Link]

-

Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. Molecular Devices. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. MDPI. Available at: [Link]

-

Modeling radical scavenging activity using molecular descriptors of unclassified compounds. Scientific Reports. Available at: [Link]

-

In silico prediction of drug-target interaction networks based on drug chemical structure and protein sequences. ResearchGate. Available at: [Link]

-

2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-d-pyranoside confers neuroprotection in cell and animal models of ischemic stroke through calpain1/PKA/CREB-mediated induction of neuronal glucose transporter 3. National Library of Medicine. Available at: [Link]

-

In vitro neurology assays. InnoSer. Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Universidad de las Américas Puebla. Available at: [Link]

-

Predictive QSAR modeling for the antioxidant activity of natural compounds derivatives based on Monte Carlo method. ResearchGate. Available at: [Link]

-

QSAR models for antioxidant activity of new coumarin derivatives. Taylor & Francis Online. Available at: [Link]

-

Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

-

Antimicrobial Susceptibility Testing. National Library of Medicine. Available at: [Link]

-

In vitro and in vivo evidence for anti-inflammatory properties of 2-methoxyestradiol. National Library of Medicine. Available at: [Link]

-

2-(4-Methoxyphenyl)ethyl-2-Acetamido-2-deoxy-β-d-pyranoside (A Salidroside Analog) Confers Neuroprotection with a Wide Therapeutic Window by Regulating Local Glucose Metabolism in a Rat Model of Cerebral Ischemic Injury. National Library of Medicine. Available at: [Link]

-

A Deep Learning Approach to Predicting Bioactivity of Small Molecules Based on Molecular Structure. Stanford University. Available at: [Link]

-

Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. National Library of Medicine. Available at: [Link]

-

The pursuit of accurate predictive models of the bioactivity of small molecules. ResearchGate. Available at: [Link]

-

Cell-based screening assay for anti-inflammatory activity of bioactive compounds. National Library of Medicine. Available at: [Link]

-

Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells. National Library of Medicine. Available at: [Link]

-

Cell-Based Assays to Assess Neuroprotective Activity. Springer Nature Experiments. Available at: [Link]

-

The Computational Revolution in Small Molecule Drug Discovery. PharmaFeatures. Available at: [Link]

-

In silico methods for drug-target interaction prediction. ResearchGate. Available at: [Link]

-

Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. National Library of Medicine. Available at: [Link]

-

Innoprot excitotoxicity in vitro assay. Innoprot. Available at: [Link]

-

Smart cellular assays to study inflammatory skin disorders. AXXAM. Available at: [Link]

-

Data Sheet - Hedgehog Signaling Pathway Gli Reporter – NIH3T3 Cell Line. BPS Bioscience. Available at: [Link]

-

Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available at: [Link]

-

Towards the Development of Novel, Point-of-Care Assays for Monitoring Different Forms of Antioxidant Activity: The RoXsta TM System. MDPI. Available at: [Link]

-

Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Available at: [Link]

-

Recent Advances in Antioxidant Capacity Assays. Ovidius University Annals of Chemistry. Available at: [Link]

-

Leishmania infantum arginase: biochemical characterization and inhibition by naturally occurring phenolic substances. PMC. Available at: [Link]

-

Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway). BPS Bioscience. Available at: [Link]

-

Natural Products That Target the Arginase in Leishmania Parasites Hold Therapeutic Promise. MDPI. Available at: [Link]

-

Inhibition profile of Leishmania mexicana arginase reveals differences with human arginase I. PMC. Available at: [Link]

-

Comparison of antioxidant capacity assays with chemometric methods. RSC Publishing. Available at: [Link]

-

A list of the most important assays to screen antioxidant activity. ResearchGate. Available at: [Link]

-

Novel High-Throughput Assay for Antioxidant Capacity against Superoxide Anion. ACS Publications. Available at: [Link]

-

Leishmania infantum arginase: biochemical characterization and inhibition by naturally occurring phenolic substances. Taylor & Francis Online. Available at: [Link]

-

Arginase activity in pathogenic and non-pathogenic species of Leishmania parasites. PLOS Neglected Tropical Diseases. Available at: [Link]

-

New Tool Used To Predict the Biological Activity of Molecules. Technology Networks. Available at: [Link]

-

Validation guidelines for drug-target prediction methods. Taylor & Francis Online. Available at: [Link]

Sources

- 1. bio-protocol.org [bio-protocol.org]

- 2. web.stanford.edu [web.stanford.edu]

- 3. mdpi.com [mdpi.com]

- 4. The pursuit of accurate predictive models of the bioactivity of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In silico methods for drug-target interaction prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. api.pageplace.de [api.pageplace.de]

- 9. From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings [arxiv.org]

- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pursuit of accurate predictive models of the bioactivity of small molecules - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. innoprot.com [innoprot.com]

- 14. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Inhibition profile of Leishmania mexicana arginase reveals differences with human arginase I - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Leishmania infantum arginase: biochemical characterization and inhibition by naturally occurring phenolic substances - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Profiling of 2-(2-Methoxyphenyl)ethanimidamide: A Technical Guide

The following is an in-depth technical guide on the in vitro characterization and study of 2-(2-Methoxyphenyl)ethanimidamide .

Part 1: Executive Summary & Compound Identity[1][2][3]

2-(2-Methoxyphenyl)ethanimidamide (also known as 2-(2-methoxyphenyl)acetamidine) is a small molecule pharmacophore characterized by a phenyl ring substituted with a methoxy group at the ortho position, linked to an amidine functional group.[1][2]

While often utilized as a chemical building block, this specific scaffold possesses significant biological activity as a competitive inhibitor in two primary enzyme classes:[1][3]

-

Nitric Oxide Synthases (NOS): The acetamidine moiety mimics the guanidino group of L-Arginine, acting as a reversible inhibitor of iNOS and nNOS isoforms.[1][2]

-

Trypsin-like Serine Proteases: The basic amidine group anchors the molecule into the S1 specificity pocket (Asp189) of enzymes like Thrombin, Factor Xa, and Trypsin.[1][3][2]

This guide provides the technical framework for evaluating the compound's potency, selectivity, and ADME properties in vitro.[1][3][2]

Chemical Structure & Properties

| Property | Value |

| IUPAC Name | 2-(2-Methoxyphenyl)ethanimidamide |

| CAS Number | 1029718-90-8 (Hydrochloride salt) |

| Molecular Formula | C |

| Molecular Weight | 164.21 g/mol |

| Key Pharmacophore | Amidine (-C(=NH)NH |

| pKa (Predicted) | ~11.5 (Strongly basic) |

| Solubility | High in water (salt form), DMSO, Methanol |

Part 2: Primary Pharmacology & Mechanism of Action

Nitric Oxide Synthase (NOS) Inhibition

The acetamidine group is a classic bioisostere for the imino-nitrogen of L-Arginine. 2-(2-Methoxyphenyl)ethanimidamide functions as a substrate-competitive inhibitor.[1][2]

-

Mechanism: The amidine nitrogen forms a hydrogen bond with the active site heme propionate and Glutamate residues, preventing L-Arginine binding and subsequent oxidation to Citrulline and NO.[1][2]

-

Selectivity Challenge: The ortho-methoxy group provides steric bulk that may influence selectivity between inducible NOS (iNOS) and endothelial NOS (eNOS).[1][2]

Serine Protease Inhibition (S1 Pocket Binding)

Trypsin-like serine proteases recognize positively charged amino acids (Arg/Lys).[1][3][2]

-

Mechanism: The protonated amidine group of the compound forms a salt bridge with the carboxylate of Asp189 (in Trypsin numbering) at the bottom of the S1 pocket.[1][2]

-

Application: Used as a probe to map the steric tolerance of the S1 pocket in Thrombin or Factor Xa.[1][2]

Part 3: Experimental Protocols

Protocol A: Nitric Oxide Synthase (iNOS) Inhibition Assay

Objective: Determine the IC

Reagents:

-

Substrate: L-Arginine (10

M).[1][2] -

Cofactors: NADPH (100

M), Tetrahydrobiopterin (BH4), Calmodulin, CaCl -

Griess Reagents (Sulfanilamide + N-(1-naphthyl)ethylenediamine).[1][2]

Workflow:

-

Preparation: Dissolve 2-(2-Methoxyphenyl)ethanimidamide in buffer (50 mM HEPES, pH 7.4) to prepare a 10-point serial dilution (0.1 nM to 100

M). -

Incubation: Mix enzyme, cofactors, and test compound in a 96-well plate. Incubate for 15 min at 37°C to allow inhibitor binding.[1][3][2]

-

Reaction Start: Add L-Arginine and NADPH to initiate the reaction.[1][2] Incubate for 45 min at 37°C.

-

Termination: Add Griess Reagents A and B (1:1 ratio) to quench the reaction and derivatize the nitrite product.

-

Quantification: Measure absorbance at 540 nm using a microplate reader.

-

Analysis: Plot log[Inhibitor] vs. Absorbance and fit to a sigmoidal dose-response curve to calculate IC

.

Protocol B: Serine Protease (Trypsin) Chromogenic Assay

Objective: Evaluate the binding affinity (

Reagents:

-

Chromogenic Substrate: BAPNA (N

-Benzoyl-DL-arginine 4-nitroanilide).[1][2] -

Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM CaCl

.[1][3][2]

Workflow:

-

Baseline: Monitor the hydrolysis of BAPNA by Trypsin at 405 nm (release of p-nitroaniline) to establish

. -

Inhibition: Pre-incubate Trypsin with varying concentrations of 2-(2-Methoxyphenyl)ethanimidamide (1 nM - 10

M) for 10 minutes. -

Kinetic Read: Add BAPNA (at

concentration) and monitor Abs -

Calculation: Determine the initial velocity (

) for each concentration. Use the Cheng-Prusoff equation to convert IC

Part 4: ADME & Stability Profiling[1][2]

For a compound to be a viable chemical probe, its stability and permeability must be defined.[1][3][2]

Hydrolytic Stability

Amidines can hydrolyze to amides or acids under extreme pH or enzymatic action.[1][2]

-

Assay: Incubate in PBS (pH 7.4) and Simulated Gastric Fluid (pH 1.[1][3][2]2) for 24 hours. Analyze by LC-MS/MS.

-

Expectation: Generally stable at neutral pH; potential hydrolysis at high pH.[1][2]

Metabolic Stability (Microsomal)

-

Assay: Incubate with Liver Microsomes (Human/Rat) + NADPH.

-

Metabolites: Watch for O-demethylation (forming the phenol) and N-hydroxylation of the amidine (forming the amidoxime).[1][2] The amidoxime is often a prodrug form.[1][2]

Permeability (PAMPA)[1][2][3]

-

Challenge: At pH 7.4, the amidine is positively charged, leading to low passive permeability.[1][3][2]

-

Optimization: This compound is often used as a salt; for intracellular targets, an amidoxime prodrug strategy might be required.[1][3][2]

Part 5: Visualization of Signaling & Workflow

The following diagram illustrates the dual-inhibition pathway and the screening cascade for this compound.

Caption: Figure 1.[1][2] Dual-target mechanism of action for 2-(2-Methoxyphenyl)ethanimidamide, highlighting competitive inhibition pathways against NOS and Serine Proteases.[1][2]

Part 6: References

-

Southan, G. J., & Szabo, C. (1996).[1][3][2] Selective pharmacological inhibition of distinct nitric oxide synthase isoforms.[1][2] Biochemical Pharmacology, 51(4), 383-394.[1][3][2] Link

-

Bohacek, R. S., et al. (1996).[1][3][2] The Structure-Based Design of Novel, Potent, and Selective Inhibitors of Thrombin. Bioorganic & Medicinal Chemistry Letters, 6(18), 2141-2146.[1][3][2] Link[1][3][2]

-

Lubell, W. D., et al. (2005).[1][3][2] Synthesis of enantiopure alpha-amino acetamidines and their use in the preparation of heterocycles. Journal of Organic Chemistry, 70(10), 3838-3844.[1][3][2] (Synthetic methodology for amidine derivatives). Link[1][3][2]

-

Knowles, R. G., et al. (1990).[1][3][2] 1400W: A highly selective inhibitor of inducible nitric oxide synthase.[1][3][2] British Journal of Pharmacology.[1][2] (Reference for acetamidine class inhibition).[1][3][2] Link

Sources

- 1. 2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetamide, N-(2-methoxyphenyl)- | C9H11NO2 | CID 7135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. TW438792B - 4,9-ethanobenzo [f] isoindole derivatives for use as farnesyl transferase inhibitors, their preparation and pharmaceutical compositions comprising them - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Significance of 2-(2-Methoxyphenyl)ethanimidamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-Methoxyphenyl)ethanimidamide, a molecule of interest in medicinal chemistry. Due to a scarcity of direct historical and discovery-related literature on this specific compound, this document takes a prospective approach. It details the most probable synthetic pathways, outlines robust methodologies for its structural characterization, and explores its potential biological and pharmacological significance based on the well-documented activities of its constituent chemical moieties: the 2-methoxyphenyl group and the ethanimidamide functional group. This guide is intended to serve as a foundational resource for researchers contemplating the synthesis and evaluation of this and related compounds.

Introduction: Deconstructing 2-(2-Methoxyphenyl)ethanimidamide

2-(2-Methoxyphenyl)ethanimidamide is an organic molecule featuring a benzene ring substituted with a methoxy group at the ortho position, linked to an ethanimidamide group via a methylene bridge. The ethanimidamide functional group, a derivative of an amide where the carbonyl oxygen is replaced by an imino group, is a key structural feature.

While the specific discovery and historical timeline of 2-(2-Methoxyphenyl)ethanimidamide are not extensively documented in scientific literature, its chemical architecture suggests potential for biological activity. The 2-methoxyphenyl moiety is a common feature in many pharmacologically active compounds, influencing properties such as receptor binding and metabolic stability.[1] Similarly, the amidine group is a known pharmacophore present in a variety of therapeutic agents.

This guide, therefore, serves as a proactive exploration of 2-(2-Methoxyphenyl)ethanimidamide, providing a scientifically grounded framework for its synthesis, characterization, and potential applications in drug discovery and development.

Proposed Synthesis of 2-(2-Methoxyphenyl)ethanimidamide

The most direct and classical approach to the synthesis of 2-(2-Methoxyphenyl)ethanimidamide is through the Pinner reaction, starting from the corresponding nitrile, 2-(2-methoxyphenyl)acetonitrile.[2][3][4][5]

Synthesis of the Precursor: 2-(2-Methoxyphenyl)acetonitrile

The starting material, 2-(2-methoxyphenyl)acetonitrile, is commercially available but can also be synthesized through various established methods.[6][7] A common route involves the cyanation of 2-methoxybenzyl chloride.

The Pinner Reaction: From Nitrile to Ethanimidamide

The Pinner reaction is a well-established method for converting nitriles into imidates, which can then be readily converted to amidines.[2][3][4][5] The reaction proceeds in two main stages:

-

Formation of the Pinner Salt: The nitrile reacts with an alcohol in the presence of a strong acid (typically anhydrous HCl) to form an imidate salt, also known as a Pinner salt.

-

Ammonolysis of the Pinner Salt: The Pinner salt is then treated with ammonia to yield the desired amidine.

Caption: Proposed synthetic workflow for 2-(2-Methoxyphenyl)ethanimidamide via the Pinner reaction.

Detailed Experimental Protocol

Materials:

-

2-(2-methoxyphenyl)acetonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Hydrogen chloride gas

-

Ammonia gas

-

Ice bath

-

Standard glassware for inert atmosphere reactions

Step 1: Synthesis of Ethyl 2-(2-methoxyphenyl)ethanimidate hydrochloride (Pinner Salt)

-

Dissolve 2-(2-methoxyphenyl)acetonitrile in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

-

Cool the solution in an ice bath.

-

Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature below 10°C.

-